molecular formula C7H12N2O4 B14704536 N-Acetyl-L-alanylglycine CAS No. 23506-52-7

N-Acetyl-L-alanylglycine

Cat. No.: B14704536
CAS No.: 23506-52-7
M. Wt: 188.18 g/mol
InChI Key: OJEZODIGGOJWJW-BYPYZUCNSA-N
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Description

N-Acetyl-L-alanylglycine is a dipeptide compound composed of N-acetylated L-alanine and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanylglycine typically involves the acetylation of L-alanine followed by coupling with glycine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-L-alanylglycine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can enhance the compound’s stability and bioavailability, while the peptide bond allows for specific interactions with biological molecules. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of L-alanine and glycine provides distinct properties that can be leveraged in various research and industrial contexts .

Properties

CAS No.

23506-52-7

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2-[[(2S)-2-acetamidopropanoyl]amino]acetic acid

InChI

InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

OJEZODIGGOJWJW-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

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